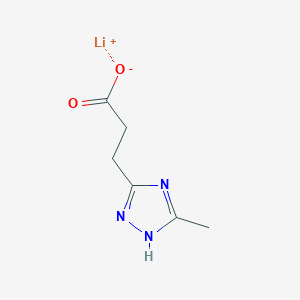

Lithium;3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

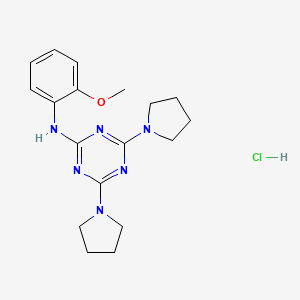

“Lithium;3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoate” is a chemical compound with the molecular formula C6H8LiN3O2 . It has an average mass of 161.088 Da and a monoisotopic mass of 161.077652 Da . This compound is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which include “this compound”, has been reported in several studies . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 8 hydrogen atoms, 1 lithium atom, 3 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C6H8LiN3O2, an average mass of 161.088 Da, and a monoisotopic mass of 161.077652 Da .Scientific Research Applications

Aging and Longevity

Lithium has been studied for its potential to delay aging. Research involving Caenorhabditis elegans has shown that exposure to lithium at clinically relevant concentrations can increase survival during normal aging by up to 46%. This effect is mediated through altered expression of genes related to nucleosome-associated functions, indicating lithium regulates survival by modulating histone methylation and chromatin structure (McColl et al., 2008).

Battery Technology

In the realm of battery technology, lithium salts such as lithium 4,5-dicyano-1,2,3-triazolate (LiDCTA) and lithium 2-trifluoromethyl-4,5-dicyanoimidazole (LiTDI) have been explored for their applications in lithium battery electrolytes. Studies focus on how these anions coordinate with Li+ cations, revealing insights into the electrochemical properties that can enhance battery performance (McOwen et al., 2014).

Circadian Rhythm

Lithium's role in bipolar disorder treatment is linked to its effects on the circadian rhythm. It inhibits glycogen synthase kinase 3 (GSK3), stabilizing the nuclear receptor Rev-erbα, a component of the circadian clock. This action leads to the activation of clock genes, illustrating lithium's influence on circadian biology (Yin et al., 2006).

Material Science

Lithium compounds are also significant in material science, where they contribute to the development of new materials. For example, lithium 1,2,3-triazolate has been synthesized with ionic liquid properties at room temperature, offering new opportunities for the development of functional molecular and macromolecular lithium salts. These materials have potential applications in various fields, including energy storage and electronics (Flachard et al., 2018).

properties

IUPAC Name |

lithium;3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.Li/c1-4-7-5(9-8-4)2-3-6(10)11;/h2-3H2,1H3,(H,10,11)(H,7,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPRMIHCCVZKHE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=NC(=NN1)CCC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(oxolan-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2557541.png)

![Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate](/img/structure/B2557549.png)

![Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2557554.png)

![(E)-2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2557555.png)

![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2557559.png)

![8-oxo-N-phenyl-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2557561.png)